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Compound of Interest

Compound Name: Phoslactomycin B

Cat. No.: B1246829

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the asymmetric
total synthesis of (+)-Phoslactomycin B, a potent inhibitor of serine/threonine protein
phosphatases. The synthesis, developed by Shibahara et al., employs a highly convergent and
stereoselective strategy, making it a significant achievement in natural product synthesis. This
application note is intended to serve as a comprehensive resource for researchers in organic
synthesis and drug development.

Overview of the Synthetic Strategy

The total synthesis of (+)-Phoslactomycin B was accomplished in 26 steps with an overall
yield of 1.3%.[1] The strategy is characterized by the sequential construction of key fragments
followed by their strategic coupling. The key transformations include an asymmetric
pentenylation to establish initial stereocenters, a Suzuki-Miyaura coupling to connect key
fragments, a ring-closing metathesis to form the macrocyclic core, an asymmetric
dihydroxylation to install a crucial diol, and a final Stille coupling to complete the side chain.[1]

[2]

The synthetic plan allows for flexibility, enabling the potential synthesis of other stereocisomers
for further biological evaluation.[1][2]

Visualization of the Synthetic Workflow

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1246829?utm_src=pdf-interest
https://www.benchchem.com/product/b1246829?utm_src=pdf-body
https://www.benchchem.com/product/b1246829?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/ol8004672
https://pubs.acs.org/doi/abs/10.1021/ol8004672
https://www.researchgate.net/figure/Scheme-12-Completion-of-the-total-synthesis-of-phoslactomycin-B_fig1_244569427
https://pubs.acs.org/doi/abs/10.1021/ol8004672
https://www.researchgate.net/figure/Scheme-12-Completion-of-the-total-synthesis-of-phoslactomycin-B_fig1_244569427
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The overall synthetic strategy is depicted in the following workflow diagram.
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Caption: High-level workflow for the asymmetric total synthesis of (+)-Phoslactomycin B.

Quantitative Data Summary

The following tables summarize the yields for the key transformations in the synthesis of (+)-
Phoslactomycin B.

Table 1: Synthesis of Key Fragments

Starting Reagents and .
Step . Product . Yield (%)
Material Conditions
(R,R)-DIOP,
Asymmetric Aldehyde Homoallylic In(OTH3, g2
Pentenylation Precursor Alcohol Pentenyltributylst
annane
o _ . Pd(PPh3)4,
Suzuki-Miyaura Vinyl lodide )
Coupled Diene K2CO3, 88

Coupling Fragment THE/M20
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Table 2: Macrocyclization and Functionalization

Starting Reagents and .
Step . Product . Yield (%)
Material Conditions
Grubbs' 2nd
Ring-Closing ) Macrocyclic Generation
Diene 85
Metathesis Lactone Catalyst,

CH2CI2, reflux

] ] AD-mix-f3,
Asymmetric Macrocyclic )
_ _ Diol MeSO2NH2, t- 95
Dihydroxylation Lactone
BuOH/H20
Table 3: Completion of the Synthesis
Starting Reagents and .
Step ) Product o Yield (%)
Material Conditions
Pd2(dba)3,
Stille Coupling lodoenone Coupled Triene P(fur)3, Cul, 81
NMP
(+)-
Deprotection Protected PLM B Phoslactomycin HF-Py, pyridine 79

B

Detailed Experimental Protocols

The following are detailed protocols for the key transformations in the asymmetric total
synthesis of (+)-Phoslactomycin B, based on the work of Shibahara et al.

Protocol 1: Asymmetric Pentenylation

This protocol describes the enantioselective addition of a pentenyl group to an aldehyde,
establishing a key stereocenter.

Logical Diagram of Asymmetric Pentenylation
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Caption: Experimental workflow for the asymmetric pentenylation step.

Procedure:

To a solution of the aldehyde (1.0 equiv) in dichloromethane (CH2CI2) at -78 °C are added
(R,R)-DIOP (0.1 equiv) and indium triflate (In(OTf)3) (0.1 equiv).

o Pentenyltributylstannane (1.2 equiv) is added dropwise to the mixture.

e The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature
and stirred for an additional 12 hours.

e The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO3) solution.
e The aqueous layer is extracted with CH2CI2 (3x).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate
(Na2S04), filtered, and concentrated under reduced pressure.

e The crude product is purified by silica gel column chromatography to afford the desired
homoallylic alcohol.

Protocol 2: Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of a vinyl iodide with a boronic acid
derivative.
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Procedure:

e A mixture of the vinyl iodide (1.0 equiv), the boronic acid derivative (1.5 equiv), and
potassium carbonate (K2CO3) (3.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and
water is degassed with argon for 15 minutes.

» Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv) is added, and the mixture
is heated to 70 °C for 12 hours.

 After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with
water and brine.

e The organic layer is dried over anhydrous Na2S04, filtered, and concentrated in vacuo.

 Purification by flash column chromatography on silica gel provides the coupled product.

Protocol 3: Ring-Closing Metathesis (RCM)

This protocol describes the formation of the macrocyclic lactone using a ruthenium-based
catalyst.

Procedure:

To a solution of the diene substrate (1.0 equiv) in degassed CH2CI2 (0.002 M) is added
Grubbs' 2nd generation catalyst (0.1 equiv).

The mixture is heated at reflux for 4 hours under an argon atmosphere.

The solvent is removed under reduced pressure.

The residue is purified by silica gel chromatography to yield the macrocyclic lactone.

Protocol 4: Sharpless Asymmetric Dihydroxylation

This protocol outlines the stereoselective formation of a diol from the macrocyclic alkene.

Procedure:
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e A mixture of AD-mix-3 (1.4 g per mmol of alkene) and methanesulfonamide (MeSO2NH2)
(1.0 equiv) in a 1:1 mixture of tert-butanol and water is stirred at room temperature until the
phases are clear.

e The mixture is cooled to 0 °C, and the macrocyclic lactone (1.0 equiv) is added.

e The reaction is stirred vigorously at 0 °C for 24 hours.

e Sodium sulfite (Na2S03) (1.5 g per mmol of alkene) is added, and the mixture is stirred for
an additional hour at room temperature.

e The mixture is extracted with ethyl acetate (3x).

o The combined organic layers are washed with 2 N potassium hydroxide (KOH), water, and
brine, then dried over anhydrous Na2S0O4, filtered, and concentrated.

The crude product is purified by flash chromatography to give the diol.

Protocol 5: Stille Coupling

This protocol describes the final carbon-carbon bond formation to complete the backbone of
(+)-Phoslactomycin B.

Procedure:

e To a solution of the iodoenone (1.0 equiv) and the cyclohexyl stannane fragment (1.2 equiv)
in N-methyl-2-pyrrolidone (NMP) is added tris(dibenzylideneacetone)dipalladium(0)
(Pd2(dba)3) (0.1 equiv), tri(2-furyl)phosphine (P(fur)3) (0.4 equiv), and copper(l) iodide (Cul)
(1.0 equiv).

e The mixture is stirred at room temperature for 12 hours.
e The reaction is diluted with diethyl ether and filtered through a pad of Celite.

e The filtrate is washed with water and brine, dried over anhydrous Na2S04, and
concentrated.

« Purification of the residue by column chromatography furnishes the coupled product.
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Conclusion

The asymmetric total synthesis of (+)-Phoslactomycin B by Shibahara and coworkers
represents a landmark achievement in the field of natural product synthesis. The strategic use
of modern synthetic methodologies allows for the efficient and highly stereocontrolled
construction of this complex and biologically significant molecule. The detailed protocols and
quantitative data presented herein provide a valuable resource for researchers aiming to
synthesize (+)-Phoslactomycin B and its analogues for further investigation into their
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. pubs.acs.org [pubs.acs.org]
o 2. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols: Asymmetric Total
Synthesis of (+)-Phoslactomycin B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1246829#asymmetric-total-synthesis-of-
phoslactomycin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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